3,8-dibromo-6,7-dihydroxy-4-methyl-2H-chromen-2-one
Overview
Description
3,8-dibromo-6,7-dihydroxy-4-methyl-2H-chromen-2-one is a brominated derivative of coumarin, a class of organic compounds known for their diverse biological activities. This compound is characterized by the presence of two bromine atoms at positions 3 and 8, and hydroxyl groups at positions 6 and 7 on the chromen-2-one skeleton. The molecular formula is C10H6Br2O4, and it has a molecular weight of 349.96 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,8-dibromo-6,7-dihydroxy-4-methyl-2H-chromen-2-one typically involves the bromination of 6,7-dihydroxy-4-methyl-2H-chromen-2-one. This can be achieved by treating the starting material with bromine in an appropriate solvent under controlled conditions. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
3,8-dibromo-6,7-dihydroxy-4-methyl-2H-chromen-2-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The hydroxyl groups can be oxidized to ketones or reduced to alkanes, depending on the reagents used.
Coupling Reactions: The compound can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction can lead to different functionalized compounds .
Scientific Research Applications
3,8-dibromo-6,7-dihydroxy-4-methyl-2H-chromen-2-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3,8-dibromo-6,7-dihydroxy-4-methyl-2H-chromen-2-one is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For instance, in biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
6,7-dihydroxy-4-methyl-2H-chromen-2-one: Lacks the bromine atoms, which may result in different biological activities and chemical reactivity.
3-chloro-6,7-dihydroxy-4-methyl-2H-chromen-2-one: Contains chlorine instead of bromine, which can affect its chemical properties and applications.
Uniqueness
The presence of bromine atoms in 3,8-dibromo-6,7-dihydroxy-4-methyl-2H-chromen-2-one imparts unique chemical and biological properties compared to its non-brominated or differently halogenated counterparts. These properties make it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
3,8-dibromo-6,7-dihydroxy-4-methylchromen-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Br2O4/c1-3-4-2-5(13)8(14)7(12)9(4)16-10(15)6(3)11/h2,13-14H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIDMZBIYZNIQPJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C(C(=C(C=C12)O)O)Br)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Br2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20419913 | |
Record name | 2H-1-Benzopyran-2-one, 3,8-dibromo-6,7-dihydroxy-4-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20419913 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.96 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
98949-03-2 | |
Record name | 2H-1-Benzopyran-2-one, 3,8-dibromo-6,7-dihydroxy-4-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20419913 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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